molecular formula C22H24N2O5 B5208654 N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide

N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide

Cat. No. B5208654
M. Wt: 396.4 g/mol
InChI Key: VUFGQBCTADVXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DMXB-A" and has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of DMXB-A is not fully understood, but it is thought to act as a partial agonist at the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is a target for the development of new drugs for cognitive disorders.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the cholinergic system, DMXB-A has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DMXB-A in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other neurotransmitter systems. However, one limitation of using DMXB-A is its relatively short half-life, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on DMXB-A. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DMXB-A and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of DMXB-A involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dimethylphenol in the presence of a base to form the intermediate 2,5-dimethoxybenzyl-3,4-dimethylphenol ether. This intermediate is then reacted with isoxazolecarboxylic acid to form DMXB-A.

Scientific Research Applications

DMXB-A has been studied extensively for its potential applications in scientific research. One area of interest is its effects on the central nervous system, particularly its ability to modulate the cholinergic system. DMXB-A has been shown to increase acetylcholine release and enhance cholinergic neurotransmission, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14-5-6-18(9-15(14)2)28-13-19-11-20(24-29-19)22(25)23-12-16-10-17(26-3)7-8-21(16)27-4/h5-11H,12-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGQBCTADVXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide

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